Carboxyphosphamide-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carboxyphosphamide-d4 is a deuterium-labeled derivative of Carboxyphosphamide. It is a stable isotope-labeled compound used primarily in scientific research to study pharmacokinetics and drug metabolism. The incorporation of deuterium, a stable heavy isotope of hydrogen, can significantly affect the pharmacokinetic and metabolic profiles of drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carboxyphosphamide-d4 is synthesized by incorporating deuterium into Carboxyphosphamide. The synthetic route involves the substitution of hydrogen atoms with deuterium atoms in the Carboxyphosphamide molecule. This process typically requires the use of deuterated reagents and solvents under controlled reaction conditions .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is carefully monitored to ensure the incorporation of deuterium at the desired positions in the molecule. The final product is purified and characterized using various analytical techniques to confirm its structure and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Carboxyphosphamide-d4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The deuterium atoms in this compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation reactions can produce various oxidized metabolites, while reduction reactions can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Carboxyphosphamide-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to understand the behavior of drugs in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development and testing of new pharmaceuticals to improve their pharmacokinetic profiles
Wirkmechanismus
The mechanism of action of Carboxyphosphamide-d4 involves its metabolism and interaction with molecular targets. The compound is metabolized to form active intermediates that can interact with various cellular components. These interactions can lead to therapeutic effects or toxic reactions, depending on the specific context .
Vergleich Mit ähnlichen Verbindungen
Carboxyphosphamide-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Cyclophosphamide: A widely used chemotherapeutic agent.
Ifosfamide: Another chemotherapeutic agent with a similar structure and mechanism of action.
Phosphoramide Mustard: An active metabolite of Cyclophosphamide and Ifosfamide.
This compound’s uniqueness lies in its deuterium labeling, which can alter its pharmacokinetic and metabolic profiles, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C7H15Cl2N2O4P |
---|---|
Molekulargewicht |
297.11 g/mol |
IUPAC-Name |
3-[amino-[bis(2-chloro-2,2-dideuterioethyl)amino]phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(10,14)15-6-1-7(12)13/h1-6H2,(H2,10,14)(H,12,13)/i2D2,3D2 |
InChI-Schlüssel |
QLAKAJLYYGOZQL-RRVWJQJTSA-N |
Isomerische SMILES |
[2H]C([2H])(CN(CC([2H])([2H])Cl)P(=O)(N)OCCC(=O)O)Cl |
Kanonische SMILES |
C(COP(=O)(N)N(CCCl)CCCl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.